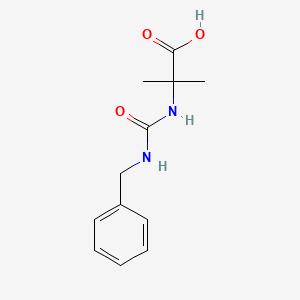![molecular formula C13H18N2O4 B2969672 Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate CAS No. 144226-16-4](/img/structure/B2969672.png)
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate” is a chemical compound. It is also known by its molecular formula: C13H18N2O4 .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl (substituted benzamido)phenylcarbamate derivatives, has been reported. These were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Scientific Research Applications
Intermediate in Biologically Active Compounds Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao, Guo, Lan, and Xu (2017) demonstrated a rapid synthetic method for a related compound, which highlights the significance of such intermediates in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Synthesis and Characterization in Organic Chemistry The compound plays a role in organic chemistry as a building block for various syntheses. Smith, El‐Hiti, & Alshammari (2013) explored the directed lithiation of similar carbamates, which is crucial for producing high yields of substituted products. This indicates the compound's utility in advanced organic synthesis and its potential for creating diverse chemical entities (Smith, El‐Hiti, & Alshammari, 2013).
Environmental Impact Studies In environmental science, related compounds like ethyl tert-butyl ether (ETBE) are studied for their effects on the environment. For example, Bartling, Schloter, & Wilke (2010) investigated the impact of ETBE on soil ecology, specifically its effect on nitrification. Such studies are essential for understanding and mitigating the environmental impacts of chemical compounds (Bartling, Schloter, & Wilke, 2010).
Gasoline Oxygenate Synthesis Compounds like ETBE, synthesized from reactions involving tert-butyl alcohols, are used as gasoline oxygenates. Their production processes and optimization, as explored by Menezes & Cataluña (2008), are vital for enhancing fuel efficiency and reducing emissions (Menezes & Cataluña, 2008).
Membrane Separation Performance In the field of bio-fuel purification, the synthesis of related compounds such as ETBE is studied for its separation by pervaporation, a membrane separation process. Wang et al. (2014) researched the grafting of multi-block copolymers to improve membrane permeability and selectivity for ETBE purification, showcasing the application of tert-butyl carbamates in industrial processes (Wang et al., 2014).
properties
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-9-8-10-4-6-11(7-5-10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPYNCZCYJBYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)
![2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2969591.png)

![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)



![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)
![4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2969605.png)
![[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone](/img/structure/B2969607.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2969609.png)


